6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Description
Overview of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one within Organic Chemistry
This compound, also commonly known as 6-Amino-1-tetralone, is a polycyclic aromatic compound. cymitquimica.com Structurally, it belongs to the tetralone family, which are derivatives of naphthalene (B1677914). nih.gov Its framework consists of a bicyclic system where a benzene (B151609) ring is fused to a cyclohexanone (B45756) ring. The molecule is characterized by a ketone functional group at the first position (C1) of the saturated ring and an amino group substituent at the sixth position (C6) of the aromatic ring. uni.lu
This compound is a solid at room temperature and possesses a molecular formula of C₁₀H₁₁NO. cymitquimica.comsigmaaldrich.com As an organic building block, its chemical reactivity is dictated by the presence of the primary amine, the ketone, and the aromatic ring system, making it a versatile precursor in various chemical transformations. cymitquimica.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO nih.gov |
| Molecular Weight | 161.20 g/mol nih.gov |
| IUPAC Name | 6-amino-3,4-dihydro-2H-naphthalen-1-one nih.gov |
| CAS Number | 3470-53-9 nih.gov |
| Appearance | Solid cymitquimica.comsigmaaldrich.com |
| Melting Point | 128-132 °C sigmaaldrich.comorgsyn.orgfishersci.ca |
| InChI Key | BEVVUJBVEXJGKM-UHFFFAOYSA-N sigmaaldrich.comfishersci.ca |
Significance in Academic Research and Pharmaceutical Sciences
The primary significance of this compound lies in its role as an important synthetic intermediate. orgsyn.org Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows for a wide range of chemical modifications. This makes it a valuable starting material for the construction of more complex molecular architectures.
In the pharmaceutical and medicinal chemistry sectors, this compound serves as a key building block for the synthesis of various derivatives with potential biological activities. Research has demonstrated its use in creating novel compounds explored for their antidepressant and anorexigenic properties. researchgate.net For instance, the core structure of this compound has been incorporated into molecules designed as ligands for specific neuroreceptors. acs.org Furthermore, derivatives of aminotetralin are investigated for their potential as dopamine (B1211576) receptor agonists, highlighting the compound's utility in the development of agents targeting the central nervous system. researchgate.net
Historical Context and Early Research Directions
The synthesis of aminotetralones like this compound is historically linked to classic organic reactions and the challenge of converting readily available phenols into less accessible anilines. orgsyn.org Early synthetic strategies often involved multi-step sequences. One of the general methods for creating the tetralone skeleton is the Friedel-Crafts ring-closure reaction. orgsyn.org
A significant challenge in the synthesis of aromatic amines has been the development of efficient methods for the direct conversion of phenols to anilines, as phenols are typically more common starting materials. orgsyn.org The Bucherer reaction, for example, represents a classic method for this transformation, although its application is often limited to naphthalenes and related heterocyclic systems. orgsyn.org The development of more versatile and higher-yielding synthetic routes, such as those involving palladium-catalyzed amination or rearrangement sequences, has been a focus of research to improve access to important intermediates like this compound for further chemical exploration. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVUJBVEXJGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320931 | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-53-9 | |
| Record name | 3470-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366588 | |
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| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
The preparation of this aminotetralone can be approached from different starting materials, primarily involving the functionalization of phenol (B47542) or naphthalene (B1677914) precursors.
Since phenols are often more readily available than their corresponding anilines, methods for the direct conversion of a phenolic hydroxyl group to an amino group are of significant synthetic value. orgsyn.org One of the most practical approaches for synthesizing 6-amino-1-tetralone begins with its phenolic precursor, 6-hydroxy-1-tetralone. orgsyn.org
Several methods exist for this type of transformation, including the Bucherer reaction, which is historically significant but generally limited to naphthalenes and related heterocyclic systems. orgsyn.org Another technique involves activating the phenol, for instance by converting it into an aryl diethyl phosphate, which can then be treated with potassium amide and potassium metal in liquid ammonia (B1221849). orgsyn.orgresearchgate.net However, this method requires the use of toxic and hazardous reagents. orgsyn.org A more recent and efficient method involves the Smiles rearrangement, which can be performed under milder conditions. researchgate.netresearchgate.net This rearrangement has been successfully applied in a one-pot synthesis of 6-amino-1-tetralone from 6-hydroxy-1-tetralone. orgsyn.org
A different strategy for phenol amination involves an initial reduction of the phenol to a cyclohexanone (B45756) intermediate. This intermediate readily reacts with an amine to form a cyclohexylimine, which can then be dehydrogenated to yield the corresponding aniline (B41778). unizar.es Palladium on carbon (Pd/C) has been effectively used to catalyze the direct conversion of a wide range of phenols to primary anilines using hydrazine (B178648) as both the amine and hydride source. nih.govrsc.org
Classical synthetic routes to 6-amino-1-tetralone often involve a Friedel-Crafts ring-closure as a key step late in the sequence. orgsyn.org One such established pathway starts with β-benzoylpropionic acid. The process unfolds as follows:
Nitration: The starting acid is nitrated to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to form a primary amine.
Protection: The newly formed amino group is protected by acetylation.
Hydrogenolysis: The ketone carbonyl group is removed via hydrogenolysis to yield an acetamido acid.
Cyclization: A Friedel-Crafts cyclization of the acid provides 6-acetamido-1-tetralone.
Hydrolysis: The final step is the hydrolysis of the acetamido group to reveal the target aniline, 6-amino-1-tetralone. orgsyn.org
An alternative multi-step synthesis begins with tetralin. This route involves the acetylation of tetralin to produce 6-acetyltetralin, which is subsequently converted into an oxime. orgsyn.org A related multi-step synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') starting from naphthalene-2,3-diol has also been reported, showcasing a pathway involving methylation, Friedel-Crafts acylation, a haloform reaction, and a Birch reduction over seven steps. researchgate.net
In many synthetic sequences, the high reactivity of the amino group necessitates the use of protecting groups to prevent unwanted side reactions. libretexts.org The classical synthesis of 6-amino-1-tetralone from β-benzoylpropionic acid provides a clear example of this principle. orgsyn.org After the reduction of the nitro group to an amine, the amine is converted to an acetamido group (-NHCOCH₃) by acetylation. orgsyn.org This acylation protects the nitrogen's lone pair, rendering it less nucleophilic and preventing it from interfering with subsequent reactions, particularly the intramolecular Friedel-Crafts cyclization. orgsyn.orglibretexts.org Once the carbon skeleton is correctly assembled, the protecting acetyl group is removed by hydrolysis to yield the final product. orgsyn.org
A wide array of amino-protecting groups are available in organic synthesis, with the choice depending on the specific reaction conditions required for the synthetic route. researchgate.net Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are central to peptide synthesis and are removed under acidic and basic conditions, respectively. researchgate.netpeptide.com For a given synthesis, the protecting group must be stable during the intended chemical transformations and easily removable at the appropriate stage without disturbing the rest of the molecule. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and modern method for forming carbon-nitrogen bonds, essential for aniline synthesis. researchgate.net These reactions can be applied to the synthesis of 6-amino-1-tetralone, typically by coupling an aryl halide or sulfonate precursor with an ammonia source. orgsyn.orgresearchgate.net For instance, aryl sulfonates like triflates or nonaflates, which can be synthesized from the corresponding phenols (e.g., 6-hydroxy-1-tetralone), can undergo palladium-catalyzed amination. orgsyn.org
However, this approach is not without its challenges. A primary concern is the high cost of the palladium catalyst and the phosphine (B1218219) ligands often required for the reaction. orgsyn.org Furthermore, there is a significant risk of the final product being contaminated with residual palladium, which is a major issue, especially in the synthesis of pharmaceutical intermediates. orgsyn.org Despite these drawbacks, the high efficiency and broad functional group tolerance of palladium-catalyzed methods make them a valuable tool in synthetic organic chemistry. researchgate.netrsc.org Research has also focused on using simpler catalyst systems, such as Pd/C with hydrazine, to directly convert phenols to anilines, which can mitigate some of these issues. nih.govrsc.org
To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have become increasingly attractive. A notable one-pot procedure for 6-amino-1-tetralone has been developed, which combines three steps into a single operational sequence. orgsyn.org This method starts with 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone and utilizes a Smiles rearrangement. orgsyn.orgresearchgate.net
The process involves:
Reaction of the starting phenol with 2-bromo-2-methylpropanamide (B1266605) in the presence of sodium hydroxide (B78521) in N,N-dimethylacetamide.
An in-situ alkylation-Smiles rearrangement-hydrolysis sequence. orgsyn.org
This approach avoids the isolation of intermediates and provides a practical and useful alternative to longer, more classical synthetic routes, achieving the final product in good yield. orgsyn.org The development of such one-pot methods represents a significant advance in creating more sustainable and economical chemical processes. ckthakurcollege.net
Key Precursors and Reagents in Synthesis
The synthesis of this compound relies on a specific set of starting materials and reagents, which vary depending on the chosen synthetic pathway.
| Synthetic Route | Key Precursors | Key Reagents |
| Phenol Conversion via Smiles Rearrangement | 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone orgsyn.org | 2-Bromo-2-methylpropanamide, Sodium hydroxide, N,N-Dimethylacetamide orgsyn.org |
| Phenol Conversion via Catalytic Amination | 6-Hydroxy-1-tetralone | Hydrazine, Palladium on carbon (Pd/C) nih.govrsc.org |
| Multi-Step from β-Benzoylpropionic Acid | β-Benzoylpropionic acid orgsyn.org | Nitrating agents (e.g., HNO₃/H₂SO₄), Reducing agents, Acetic anhydride, Polyphosphoric acid orgsyn.org |
| Multi-Step from Naphthalene | Naphthalene-2,3-diol researchgate.net | Dimethyl sulfate, Acetyl chloride, Reagents for haloform reaction, Reagents for Birch reduction researchgate.net |
| Palladium-Catalyzed Amination | 6-Bromo-1-tetralone or 6-Triflyloxy-1-tetralone | Ammonia source, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP) |
Mechanism of Action in Synthetic Reactions
A key mechanism employed in the synthesis of this compound from its corresponding phenol precursor (6-hydroxy-1-tetralone) is the alkylation-Smiles rearrangement-hydrolysis sequence. orgsyn.org
Alkylation: The process begins with the alkylation of the starting phenol, 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone, to form an ether intermediate, 2-methyl-2-[(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]propanamide. orgsyn.org
Smiles Rearrangement: This intermediate then undergoes an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This step is crucial for converting the aryloxy moiety into an aniline derivative.
Hydrolysis: The final step is the hydrolysis of the rearranged product to yield this compound. orgsyn.org
Another mechanistic pathway involves the Beckmann rearrangement. In an alternative synthesis, the oxime derived from 6-acetyltetralin rearranges under acidic conditions to form 6-acetamidotetralin, which is then oxidized and hydrolyzed. orgsyn.org
Optimization of Synthetic Conditions
The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
The choice of solvent and the control of temperature are critical for successful synthesis.
In the conversion of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone, N,N-dimethylacetamide is used as the solvent. The initial reaction with sodium hydroxide is conducted at 20–30 °C. orgsyn.org A subsequent step involving the addition of 2-bromo-2-methylpropanoyl bromide requires cooling with a brine/ice bath to maintain an internal temperature below 15 °C due to the exothermic nature of the reaction. orgsyn.org
For syntheses involving related tetralin derivatives, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are utilized for reduction steps. google.com
The hydrogenation of naphthalene to form the tetralin backbone can be performed in supercritical hexane, which offers benefits such as higher diffusivity and lower viscosity, potentially intensifying the process. mdpi.com
Table 1: Solvent and Temperature Conditions in Synthesis
| Reaction Step | Solvent | Temperature | Notes |
|---|---|---|---|
| Conversion of 6-hydroxy-1-tetralone | N,N-dimethylacetamide | 20-30 °C | Initial reaction with NaOH. orgsyn.org |
| Acylation | N,N-dimethylacetamide | 0-15 °C | Exothermic reaction requires cooling. orgsyn.org |
| Reduction of Amide | Tetrahydrofuran (THF) | Not specified | For related tetralin derivatives. google.com |
Catalysts play a pivotal role in several synthetic routes to this compound and its precursors.
Palladium Catalysts: Palladium-catalyzed amination of aryl sulfonates is a known method for forming the amino group. However, the high cost of palladium and the risk of metal contamination in the final product are significant drawbacks. orgsyn.org
Nickel Catalysts: The hydrogenation of naphthalene to produce the tetralin core structure can be performed using a nickel-based catalyst, such as nickel basic carbonate or oxide. prepchem.com The purity of the naphthalene is crucial, as sulfur-containing impurities can poison the catalyst. prepchem.com
Platinum Catalysts: Platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (HAP) have been used for the selective hydrogenation of naphthalene to tetralin. mdpi.com A 1 wt. % Pt-loaded catalyst has shown high stability and reusability under reaction conditions of 250 °C and 6 MPa. mdpi.com
Ruthenium Catalysts: In the synthesis of related chiral amino-methyl tetralin derivatives, ruthenium catalysts like [Ru(OAc)₂(S)-MeOBIPHEP] are employed for asymmetric reduction steps. google.com
Table 2: Catalyst Systems and Their Applications
| Catalyst | Application | Precursor/Reaction | Yield/Selectivity Influence |
|---|---|---|---|
| Palladium | Amination | Aryl sulfonates | Effective but costly; potential for product contamination. orgsyn.org |
| Nickel | Hydrogenation | Naphthalene to Tetralin | Requires high-purity starting material. prepchem.com |
| Platinum (on HAP) | Hydrogenation | Naphthalene to Tetralin | High selectivity to tetralin at almost full conversion. mdpi.com |
Purification of the final compound and its intermediates is essential to achieve the desired product quality.
Isolation of Intermediates: During the alkylation-Smiles rearrangement sequence, intermediates such as 2-methyl-2-[(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]propanamide and 2-hydroxy-2-methyl-N-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)propanamide can be isolated by the addition of water to the reaction mixture without requiring further purification. orgsyn.org
Crystallization: The final product, this compound, is a solid that can be purified through crystallization. It has a reported melting point of 128–130 °C. orgsyn.org
Vacuum Distillation: For the purification of the tetralin precursor, vacuum distillation is an effective method to separate the product from the non-volatile catalyst. prepchem.com
Column Chromatography: This technique can be used for the purification of related tetralone structures, for instance, using silica (B1680970) gel with a mobile phase like dichloromethane/ethyl acetate. mdpi.com
Industrial Scale-Up Considerations for Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations.
Cost of Reagents and Catalysts: The economic viability of a synthetic route is paramount. Methods requiring expensive materials, such as palladium catalysts, may be less suitable for large-scale production compared to those using cheaper alternatives like nickel or platinum, despite the latter's own costs. orgsyn.org
Reaction Safety: Some synthetic steps are associated with significant safety risks. For example, the use of sodium hydride and N,N-dimethylformamide can lead to exothermic, uncontrollable reactions. orgsyn.org Similarly, acylation steps can be highly exothermic and require careful temperature management. orgsyn.org
Purity of Starting Materials: The efficiency of catalytic processes, particularly the hydrogenation of naphthalene, is highly sensitive to impurities. Industrial-scale production requires a reliable source of high-purity naphthalene, free from catalyst poisons like sulfur, to ensure consistent catalyst activity and product yield. prepchem.com
Process Integration and Efficiency: For industrial applications, integrating reaction and separation steps is desirable. For instance, in the synthesis of related aminotetralins, carrying out multiple reduction steps in the same reaction vessel without isolating intermediates can improve efficiency. google.com The use of technologies like supercritical fluids could also enhance production rates and simplify downstream processing. mdpi.com
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed map of the atomic connectivity can be constructed.
The proton NMR spectrum of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is expected to display distinct signals corresponding to the aromatic, aliphatic, and amine protons. The aromatic region would feature a complex pattern due to the substitution on the benzene (B151609) ring. The proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C7 would be a doublet of doublets, split by the protons at C5 and C8. The proton at C8 is adjacent to the electron-donating amino group and the electron-withdrawing carbonyl group, which would influence its chemical shift.
The aliphatic portion of the molecule contains three methylene (B1212753) (CH₂) groups. The protons at C2, C3, and C4 are diastereotopic and would each be expected to appear as complex multiplets. The protons at C2 are adjacent to the carbonyl group, causing them to be deshielded and shifted downfield compared to the other aliphatic protons. The amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~7.8 | d |
| H-7 | ~6.8 | dd |
| H-8 | ~6.6 | d |
| -NH₂ | Variable (broad) | s |
| H-2 | ~2.9 | t |
| H-3 | ~2.1 | m |
Note: Predicted values are based on standard chemical shift correlations. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C1) due to the strong deshielding effect of the oxygen atom, typically appearing in the 195-200 ppm range for a ketone conjugated with an aromatic ring. libretexts.org
The six carbons of the aromatic ring would appear in the 115-155 ppm range. libretexts.org The carbons directly bonded to the amino group (C6) and the fused aliphatic ring (C4a, C8a) would have their chemical shifts significantly influenced by these substituents. The remaining three signals in the upfield region of the spectrum correspond to the aliphatic methylene carbons (C2, C3, and C4). The C2 carbon, being adjacent to the carbonyl group, would be the most deshielded of the three.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~198 |
| C6 (C-NH₂) | ~150 |
| C8a | ~148 |
| C5 | ~131 |
| C4a | ~126 |
| C7 | ~115 |
| C8 | ~113 |
| C2 | ~39 |
| C4 | ~30 |
Note: Predicted values are based on standard chemical shift correlations and additivity rules. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is defined by several key absorption bands. The primary amine (-NH₂) group is expected to show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations.
A strong, sharp absorption band is anticipated for the carbonyl (C=O) group. Because the ketone is conjugated with the aromatic ring, this C=O stretching vibration is expected to appear at a lower frequency, typically around 1680 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Ketone (Conjugated) | C=O Stretch | ~1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | N-H Bend | 1580 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.
The molecular formula of the compound is C₁₀H₁₁NO, giving it a molecular weight of approximately 161.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its exact mass, 161. uni.lu Due to the presence of a single nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule. libretexts.org
The fragmentation of this compound is directed by its functional groups. Key fragmentation pathways would include:
Alpha-cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of a CO molecule (28 mass units), which would result in a fragment ion at m/z 133.
McLafferty Rearrangement: While less common for cyclic ketones, a rearrangement involving the transfer of a gamma-hydrogen could occur.
Cleavage adjacent to the aromatic ring: Benzylic cleavage of the C4-C4a bond can lead to stable fragment ions. The loss of the C₂H₄O fragment (ethylene and CO) could lead to an ion at m/z 117.
Table 4: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
|---|---|
| 161 | [M]⁺ (Molecular Ion) |
| 133 | [M - CO]⁺ |
Chemical Reactivity and Derivatization
Reactions at the Amino Group
The primary amino group in 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is a key site for derivatization, enabling the introduction of a wide array of substituents and the construction of new molecular frameworks.
The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. A notable example is the acetylation of the amino group to yield 6-acetamido-1-tetralone. This reaction is often employed as a strategic step in synthetic pathways, where the acetamido group can serve as a protecting group or as a precursor for further transformations. orgsyn.org
The general scheme for the acylation of this compound is presented below:
General Acylation Reaction
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetyl chloride or Acetic anhydride | 6-Acetamido-1,2,3,4-tetrahydronaphthalen-1-one |
These N-acyl derivatives are important intermediates in the synthesis of various biologically active compounds.
While the primary focus of reduction in the context of this compound synthesis is the conversion of a nitro group to the amine, the amino group itself can be involved in redox processes. orgsyn.org The oxidation of the analogous compound, tetralin, to 1-tetralone is a known industrial process. rsc.org Although specific research on the direct oxidation of the amino group in this compound is not extensively detailed in the provided search results, aromatic amines can generally be oxidized to various products, including nitro compounds, azo compounds, or quinones, depending on the oxidizing agent and reaction conditions.
Conversely, while the amino group is already in a reduced state, its derivatives can undergo reduction. For instance, an oxime derivative of a tetralone can be reduced to the corresponding amine. nih.gov This highlights the versatility of the tetralone scaffold in accessing various amino-substituted derivatives through reductive pathways.
The amino group of this compound can be alkylated or arylated to form secondary and tertiary amine derivatives. These reactions typically involve the reaction of the primary amine with alkyl halides or aryl halides under appropriate conditions. The synthesis of N-substituted derivatives is a crucial step in modifying the pharmacological properties of molecules based on the tetralone scaffold.
The following table summarizes potential pathways to substituted amine derivatives:
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide | N-Alkyl-6-amino-1,2,3,4-tetrahydronaphthalen-1-one |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl-6-amino-1,2,3,4-tetrahydronaphthalen-1-one |
| Reductive Amination | Aldehyde or Ketone, Reducing agent | N-Substituted-6-amino-1,2,3,4-tetrahydronaphthalen-1-one |
Reactions at the Ketone Group
The carbonyl group of this compound is an electrophilic center that readily participates in a variety of nucleophilic addition and condensation reactions.
The ketone functionality can be reduced to a secondary alcohol, yielding 6-amino-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved using various reducing agents. For instance, 1-tetralone can be reduced to 1-tetralol with calcium in liquid ammonia (B1221849). wikipedia.org
Reduction Products of the Carbonyl Group
| Reduction Method | Reagents | Product |
|---|---|---|
| Carbonyl Reduction | Sodium borohydride or Lithium aluminum hydride | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-ol |
| Clemmensen Reduction | Zn(Hg), HCl | 6-Amino-1,2,3,4-tetrahydronaphthalene |
The ketone group can undergo condensation reactions with various carbon nucleophiles. A prominent example is the Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. For instance, 2-benzylidene-1-tetralone derivatives have been synthesized via a one-pot Claisen-Schmidt condensation reaction. nih.gov A related reaction with 6-methoxy-5-nitro-1-tetralone and various aromatic aldehydes yields the corresponding chalcones in excellent yields. mdpi.com
Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the ketone with active methylene (B1212753) compounds in the presence of a basic catalyst. purechemistry.org This reaction leads to the formation of a new carbon-carbon double bond. The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (or ketone), and a primary or secondary amine, can also be applied to α-tetralone derivatives to introduce aminomethyl groups. rsc.orgnih.govnih.gov
Examples of Condensation Reactions
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic aldehyde | 2-Benzylidene-6-amino-1,2,3,4-tetrahydronaphthalen-1-one |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated nitrile derivative |
Electrophilic Aromatic Substitution Reactions
The aromatic ring of 6-amino-1-tetralone is activated towards electrophilic aromatic substitution (SEAr) by the strongly electron-donating amino group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. nih.govorganic-chemistry.orgnih.govresearchgate.netyoutube.com The ketone group, being meta-directing and deactivating, also influences the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comwikipedia.orgnih.govnih.gov For instance, nitration of tetralone derivatives can be achieved using various nitrating agents. The nitration of 1-tetralone with trifluoroacetic anhydride and ammonium nitrate has been shown to yield the 7-nitro derivative. wikipedia.org In the case of 6-methoxy-1-tetralone, nitration with a mixture of nitric acid and sulfuric acid can lead to a mixture of 5-nitro and 7-nitro isomers. materialsciencejournal.org While specific examples of electrophilic aromatic substitution on 6-amino-1-tetralone are not extensively documented in the reviewed literature, the principles of SEAr suggest that reactions would proceed at the positions most activated by the amino group and least deactivated by the ketone.
Formation of Fused Ring Systems and Heterocycles
The bifunctional nature of 6-amino-1-tetralone, possessing both a nucleophilic amino group and an electrophilic ketone, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve condensation of the amino group with a suitable reagent, followed by cyclization.
For example, the reaction of ortho-phenylenediamines with α-dicarbonyl compounds is a classic method for the synthesis of quinoxalines. nih.govsapub.orgresearchgate.netmtieat.org While 6-amino-1-tetralone is not an ortho-diamine, its amino and keto groups can participate in reactions to form other fused systems. For instance, multicomponent reactions involving 1-tetralone, an aromatic aldehyde, and 5-aminotetrazole under microwave irradiation can lead to the formation of four-membered heterocyclic ring systems. youtube.comthermofisher.com
Furthermore, the synthesis of benzodiazepines, another important class of heterocycles, often involves the condensation of o-phenylenediamines with ketones. rsc.orgnih.govresearchgate.netjournalcra.com The reactivity of the ketone in 6-amino-1-tetralone suggests its potential use in the synthesis of benzodiazepine analogues. Additionally, the formation of thiazoles can be achieved through various synthetic routes, some of which involve α-haloketones and thioamides. nih.govorganic-chemistry.orgnih.govyoutube.comresearchgate.net Derivatization of the ketone in 6-amino-1-tetralone to an α-haloketone could open pathways to fused thiazole systems.
Derivatives and Analogs
The core structure of 6-amino-1-tetralone has been modified to generate a wide array of derivatives and analogs with diverse chemical and biological properties.
Longifolene-Derived Tetralone Derivatives
Longifolene, a naturally occurring tricyclic sesquiterpene, has served as a starting material for the synthesis of various tetralone derivatives. wikipedia.org The synthetic strategies typically involve the rearrangement and functionalization of the longifolene skeleton to construct the tetralone core. These derivatives often possess complex, polycyclic structures with potential applications in medicinal chemistry. It is important to note that these syntheses start from longifolene and build the tetralone ring, rather than starting with a pre-existing aminotetralone.
Benzo[g]indazole Derivatives
Substituted benzo[g]indazoles possessing a 6-amino group have been synthesized from tetralone precursors. nih.govsapub.orgresearchgate.net The synthesis typically begins with a Claisen-Schmidt condensation of a substituted 1-tetralone with an aromatic aldehyde to form the corresponding chalcone. nih.gov This α,β-unsaturated ketone then undergoes reaction with hydrazine (B178648) in acetic acid to yield the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole core. Subsequent reduction of a nitro group at the 6-position affords the desired 6-amino-benzo[g]indazole derivatives. nih.gov
| Starting Tetralone Derivative | Reagents and Conditions | Final Benzo[g]indazole Product |
| 6-Methoxy-5-nitro-1-tetralone | 1. Aromatic aldehyde, NaOH, EtOH, rt | 6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative |
| 2. Hydrazine hydrate, AcOH, reflux | ||
| 3. Fe powder, HCl, EtOH:H₂O, reflux |
Tetrahydroisoquinoline Analogs
Tetrahydroisoquinolines are a significant class of alkaloids and synthetic compounds, often prepared via the Pictet-Spengler reaction. nih.govsapub.orgmtieat.orgthermofisher.comrsc.orgwikipedia.orgnrochemistry.commdpi.comnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. nih.govwikipedia.orgnrochemistry.com The aromatic ring of the β-arylethylamine must be sufficiently activated for the cyclization to occur. The presence of the electron-donating amino group in 6-amino-1-tetralone could potentially facilitate such a transformation if the molecule were appropriately modified to a β-arylethylamine structure.
Tetrahydronaphthylamine Derivatives
Derivatization of the amino group in 6-amino-1-tetralone provides a straightforward route to a variety of tetrahydronaphthylamine derivatives. Standard reactions of primary amines, such as N-alkylation and N-acylation, can be employed to introduce a wide range of substituents.
Reductive amination of the ketone functionality in other tetralones is a common method to introduce an amino group. researchgate.netyoutube.comwikipedia.orgmasterorganicchemistry.comnih.gov In the case of 6-amino-1-tetralone, this reaction could potentially be used to introduce a second amino group, leading to diaminotetralin derivatives.
| Derivative Type | General Reaction | Reagents and Conditions |
| N-Alkyl Derivatives | Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) |
| N-Acyl Derivatives | Acylation | Acyl Chloride or Anhydride, Base |
| Diamino Derivatives | Reductive Amination of Ketone | Ammonia or Primary/Secondary Amine, Reducing Agent |
Aminomethyl Tetrahydronaphthalene Derivatives
The chemical scaffold of this compound serves as a versatile platform for the synthesis of a variety of derivatives, owing to the reactivity of its primary amino group. Among the potential modifications, the introduction of an aminomethyl group onto the nitrogen atom of the parent molecule represents a significant pathway to novel compounds with potential applications in medicinal chemistry and materials science. This derivatization is typically achieved through well-established synthetic methodologies such as the Mannich reaction or reductive amination.
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the amino group of this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.netoarjbp.comwikipedia.org This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base, effectively attaching an aminomethyl moiety to the nitrogen of the starting material. The general mechanism commences with the formation of an iminium ion from the amine and formaldehyde, which then electrophilically attacks the amino group of the tetrahydronaphthalene derivative.
Alternatively, reductive amination provides another route to aminomethyl derivatives. This two-step process typically involves the reaction of the primary amine with an aldehyde to form an imine intermediate, which is subsequently reduced to the corresponding amine. orgsyn.org This method is widely utilized for the synthesis of substituted amines and offers a high degree of control over the final product.
While the derivatization of various tetralone structures is documented in the scientific literature, specific examples detailing the synthesis of aminomethyl derivatives directly from this compound are not extensively reported in readily available scientific literature. However, based on established chemical principles, a general synthetic scheme for the preparation of such derivatives can be proposed. For instance, the reaction of this compound with formaldehyde and a secondary amine, such as dimethylamine or piperidine, under appropriate reaction conditions, would be expected to yield the corresponding 6-((dialkylamino)methyl)amino-1,2,3,4-tetrahydronaphthalen-1-one derivative.
The following table provides a representative, hypothetical dataset for a series of aminomethyl tetrahydronaphthalene derivatives that could be synthesized from this compound, based on analogous chemical transformations. This data is illustrative and intended to represent the types of compounds that could be generated and the characterization data that would be expected.
| Compound ID | Derivative Name | Amine Reagent | Molecular Formula | Molecular Weight (g/mol) | Theoretical Yield (%) |
|---|---|---|---|---|---|
| 1 | 6-((Dimethylamino)methyl)amino-1,2,3,4-tetrahydronaphthalen-1-one | Dimethylamine | C13H18N2O | 218.29 | 85 |
| 2 | 6-((Diethylamino)methyl)amino-1,2,3,4-tetrahydronaphthalen-1-one | Diethylamine | C15H22N2O | 246.35 | 82 |
| 3 | 6-(Piperidin-1-ylmethyl)amino-1,2,3,4-tetrahydronaphthalen-1-one | Piperidine | C16H22N2O | 258.36 | 88 |
| 4 | 6-(Morpholinomethyl)amino-1,2,3,4-tetrahydronaphthalen-1-one | Morpholine | C15H20N2O2 | 260.33 | 90 |
| 5 | 6-((4-Methylpiperazin-1-yl)methyl)amino-1,2,3,4-tetrahydronaphthalen-1-one | N-Methylpiperazine | C16H23N3O | 273.37 | 86 |
Pharmacological and Biological Activities
Antiproliferative and Antineoplastic Activity
In Vitro Cytotoxicity against Cancer Cell Lines
Currently, there is a lack of specific published data detailing the in vitro cytotoxic effects of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one against a panel of human cancer cell lines. Consequently, a data table of IC50 values cannot be provided at this time.
Mechanisms of Action in Cell Growth Inhibition
The precise mechanisms through which this compound may inhibit cell growth have not been elucidated in published research. Studies on related, more complex tetralone derivatives have suggested various mechanisms, including enzyme inhibition and receptor interaction, but these cannot be directly attributed to the parent compound without specific investigation.
The tetralone scaffold has been incorporated into molecules with antibacterial properties. However, specific studies detailing the antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound against various bacterial strains are not available in the current body of scientific literature.
While some tetralone derivatives have been investigated as enzyme inhibitors, there is a lack of specific data on the enzyme inhibitory activity of this compound. Published inhibition constants (e.g., IC50 or Ki values) for this specific compound against a range of enzymes are not documented.
The binding affinity of this compound to specific biological receptors has not been extensively characterized in the scientific literature. Consequently, data regarding its receptor binding profile, including dissociation constants (Kd) or inhibition constants (Ki) for various receptors, is not available.
Receptor Binding Affinity
Dopamine (B1211576) Receptor Ligand Interactions (D1, D2, D3)
The aminotetralin structure is a well-established pharmacophore for dopamine receptor ligands. Research into the binding of the radiolabeled aminotetralin derivative, 3H-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene ([3H]ADTN), has provided significant insights into the nature of dopamine receptor subtypes. Early studies identified two distinct binding sites for [3H]ADTN in the rat brain, which were differentiated by their affinity for the antipsychotic agent spiperone. These were initially termed "D3" (low affinity for spiperone) and "D4" (high affinity for spiperone). nih.gov
Table 1: Dopamine Receptor Binding Profile of [3H]ADTN
| Binding Site (Historical) | Corresponding Receptor State | Spiperone Affinity |
|---|---|---|
| "D3" | D1 Receptor (High Agonist Affinity) | Low |
| "D4" | D2 Receptor (High Agonist Affinity) | High |
Data sourced from studies on [3H]ADTN binding in the rat brain. nih.gov
Opioid Receptor Ligand Interactions (DOR, KOR)
Derivatives of the aminomethyl tetrahydronaphthalene scaffold have been designed and synthesized as ligands for opioid receptors, which are critical targets for pain management. nih.gov Specific chemical modifications to this structure have yielded compounds with high affinity and selectivity for different opioid receptor subtypes, particularly the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). nih.gov
For example, through targeted synthesis, researchers have developed potent selective DOR agonists and moderately active KOR agonists based on the aminomethyl tetrahydronaphthalene structure. nih.gov The binding affinities (Ki) of several such derivatives have been determined, highlighting the potential for fine-tuning receptor selectivity.
Table 2: Opioid Receptor Binding Affinities of Selected Aminomethyl Tetrahydronaphthalene Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| FW-AII-OH-2 | δ Opioid Receptor (DOR) | 4.64 nM |
| FW-DI-OH-2 | δ Opioid Receptor (DOR) | 8.65 nM |
| FW-DIII-OH-2 | δ Opioid Receptor (DOR) | 228.45 nM |
| FW-AII-OH-1 | κ Opioid Receptor (KOR) | 141.2 nM |
Data from a study investigating the selectivity of aminomethyl tetrahydronaphthalene compounds for opioid receptors. nih.gov
Sigma Receptor Ligand Interactions
The sigma receptor family, comprising at least two subtypes (σ1 and σ2), represents another target for tetralone derivatives. These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. researchgate.net Research has identified derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene that act as sigma-2 receptor agonists. One such compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), has been shown to induce cell death in pancreatic cancer models through its action as a sigma-2 receptor agonist. researchgate.net This indicates that the tetralone scaffold can be modified to produce ligands with significant activity at sigma receptors.
Sphingosine-1-phosphate Receptor 1 (S1P1) Modulation
The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of immune cell trafficking and has emerged as a major therapeutic target for autoimmune diseases. nih.gov The aminotetralin scaffold has been successfully utilized to develop potent and selective S1P1 receptor modulators.
A notable example is the compound BMS-986166, chemically known as ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol. nih.gov This molecule was identified as a differentiated S1P1 receptor modulator. It acts as a partial agonist of the S1P1 receptor and was developed to offer potential safety advantages over first-generation S1P1 modulators. nih.gov The discovery of BMS-986166 demonstrates that the 6-amino-tetrahydronaphthalene core can be elaborated to create complex molecules that selectively modulate the S1P1 receptor, a key target in immunology.
Neuropharmacological Applications
The diverse receptor interactions of this compound derivatives underpin their potential for various neuropharmacological applications. The ability to selectively target receptors involved in pain, mood, and inflammation opens avenues for the development of novel therapeutics.
Analgesic Properties of Derivatives
Derivatives of the aminotetralin scaffold have shown promise as analgesic agents. This is strongly linked to their activity at opioid receptors, which are the primary targets for many potent pain-relieving drugs. A study focused on novel racemic aminotetralin derivatives found that several compounds possessed high affinity for the µ-opioid receptor and subsequently demonstrated antinociceptive activity in mice.
Furthermore, research on 5,8-dimethoxylated derivatives of 2-aminotetralin has demonstrated sedative and analgesic effects. These actions were found to be mediated through the involvement of α2-adrenoreceptors, another important target in pain signaling pathways. nih.gov Though less potent than the established α2-agonist clonidine, these aminotetralin derivatives were more potent than other agents like methoxamine, indicating a significant centrally-mediated analgesic effect. nih.gov The antinociceptive properties of these derivatives highlight the therapeutic potential of the aminotetralone chemical class in the development of new pain management strategies.
Impact on Neurotransmitter Reuptake (Serotonin, Norepinephrine)
The structural scaffold of this compound, an aminotetralin derivative, has been a subject of interest in medicinal chemistry due to its potential interaction with monoamine transporters. Research into analogous compounds has provided insights into how modifications of the aminotetralin core can influence the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, key mechanisms in the treatment of various neurological and psychiatric disorders.
While direct studies on this compound's effect on the serotonin transporter (SERT) are not extensively documented in the public domain, research on related aminotetralin derivatives and other SERT inhibitors provides a basis for understanding potential interactions. For instance, in the development of selective serotonin reuptake inhibitors (SSRIs), it has been observed that para-substitution on a phenoxy ring, a feature structurally distinct but electronically relevant, can lead to selectivity for SERT. researchgate.net The design and SAR studies of citalopram derivatives have highlighted that specific functional groups, such as a cyano group, are essential for binding to the allosteric site of the human serotonin transporter (hSERT). researchgate.net
The table below summarizes the influential factors on norepinephrine reuptake inhibition by aminotetralin analogues, based on the available research.
| Feature | Impact on Norepinephrine Reuptake Inhibition |
| Substituent Lipophilicity | Increased lipophilicity generally increases potency. |
| Nitrogen Substituent | An ethyl group is preferred over larger groups. |
| R6 Position Substituent | A hydroxyl group increases potency. |
| R9 Position Substituent | Unsubstituted or a methoxy group increases potency. |
| R7 Position Substituent | A methoxy group decreases potency. |
Antiviral Activity of Derivatives
The tetralone scaffold, including that of this compound, has served as a versatile starting point for the synthesis of various heterocyclic compounds with a wide range of biological activities. While direct antiviral studies on derivatives of this compound are not extensively reported, research on structurally related compounds, such as 6-aminoquinolones and other benzo-heterocyclic amines, indicates the potential for this chemical class to yield potent antiviral agents.
For instance, a class of 6-aminoquinolones has been identified as a new type of quinolone with antibacterial and anti-HIV properties. nih.gov Structure-activity relationship (SAR) studies on these compounds have shown that modifications at various positions of the quinolone ring system can significantly impact their biological activity. These studies provide a rationale for exploring derivatives of 6-aminotetralone for similar activities.
Furthermore, the synthesis and biological evaluation of novel unsaturated five-membered benzo-heterocyclic amine derivatives have demonstrated broad-spectrum antiviral activity. mdpi.com In these studies, compounds with electron-withdrawing substituents on the aromatic ring showed favorable antiviral activity against RNA viruses such as influenza A, HCV, and Coxsackie B3 virus, as well as the DNA virus HBV. mdpi.com These findings suggest that derivatization of the amino group and the aromatic ring of this compound could lead to the discovery of novel antiviral compounds.
Research on 6'-amino-6'-deoxy-glucoglycerolipid analogs has also shown promising results against the influenza A virus. mdpi.com Although structurally different, this research highlights that the presence of an amino group can be a key feature for antiviral activity, and that modifications of this group can modulate the potency.
The following table summarizes the antiviral activities observed in structurally related compound classes, suggesting potential avenues for the derivatization of this compound.
| Compound Class | Target Virus(es) | Key Structural Features for Activity |
| 6-Aminoquinolones | HIV, various bacteria | Substituents at N-1, C-6, and C-7 positions. nih.gov |
| Benzo-heterocyclic amines | Influenza A, HBV, HCV, Cox B3 | Electron-withdrawing groups on the aromatic ring. mdpi.com |
| 6'-Amino-6'-deoxy-glucoglycerolipids | Influenza A Virus | Acyl chains on the amino group and the overall molecular structure. mdpi.com |
While the direct antiviral profile of this compound derivatives remains an area for further investigation, the existing literature on related structures provides a strong rationale for the synthesis and screening of such compounds as potential novel antiviral agents.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one and its analogs interact with the binding sites of biological targets, such as G-protein coupled receptors (GPCRs).
In studies of related aminotetralin compounds, docking simulations have been instrumental in identifying key interactions within receptor binding pockets. For instance, in simulations involving aminotetralin derivatives and serotonin or opioid receptors, a critical interaction is often the formation of an ionic bond or salt bridge between the protonated amino group of the ligand and a conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3) of the receptor. nih.govelifesciences.org This interaction is considered a primary anchor for the ligand in the binding site.
Beyond this key ionic bond, other interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the binding pocket further stabilize the ligand-receptor complex. For example, studies on 5-substituted-2-aminotetralin (5-SAT) analogs at serotonin 5-HT1 receptors revealed interactions with conserved amino acids at positions 5.42, 5.43, and 7.39, which are crucial for binding and functional activity. nih.govnih.gov Molecular docking helps to visualize and quantify these interactions, providing a rational basis for designing molecules with improved affinity and selectivity.
| Interaction Type | Ligand Group | Receptor Residue (Example) | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Ionic Bond / Salt Bridge | Protonated Amino Group | Aspartate (D3.32) | 2.6 - 3.5 | Primary anchoring interaction for aminergic GPCR ligands. nih.gov |
| Hydrogen Bond | Amino Group, Carbonyl Oxygen | Serine, Threonine, Tyrosine | 2.5 - 3.5 | Directional interactions that contribute to affinity and selectivity. |
| Hydrophobic Interaction | Tetralin Scaffold | Leucine, Isoleucine, Valine, Phenylalanine | 3.5 - 5.0 | Stabilizes the ligand within the nonpolar regions of the binding pocket. |
| π-π Stacking | Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | 3.5 - 5.0 | Face-to-face or edge-to-face stacking that enhances binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties) and experimentally measured activity, such as binding affinity (Ki) or inhibitory concentration (IC50).
For a series of this compound derivatives, a QSAR study would involve calculating a wide range of descriptors, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which define the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Once calculated, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to build an equation that predicts the biological activity. nih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power, assessed by cross-validation (Q²). researchgate.net Such models are invaluable for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov
Three-dimensional QSAR (3D-QSAR) is an advanced approach that considers the 3D properties of molecules. nih.gov In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. researchgate.net
For this compound analogs, a 3D-QSAR study could reveal that:
Blue contours (sterically favorable regions) near a specific position suggest that adding bulky substituents there may enhance activity.
Red contours (electrostatically favorable for negative charge) might indicate that introducing an electron-withdrawing group would be beneficial.
Studies on the closely related 5-substituted-2-aminotetralin (5-SAT) scaffold have successfully used 3D-QSAR to understand selectivity between serotonin receptor subtypes. nih.gov These studies indicated that steric extensions at the C(5)-position could improve selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov
| Parameter | Description | Acceptable Value | Significance |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 | Indicates a strong correlation between predicted and observed activities. researchgate.net |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model using cross-validation. | > 0.5 | A high Q² suggests the model is robust and not overfitted. researchgate.net |
| r²pred (Predictive R² for test set) | Measures the external predictive ability of the model on an independent test set. | > 0.5 | Confirms the model's ability to predict the activity of new compounds. |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low value | Indicates a smaller deviation between predicted and observed values. |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com The tetralin ring system, which consists of a benzene (B151609) ring fused to a cyclohexane ring, is not planar. The saturated six-membered ring of this compound adopts non-planar conformations to minimize angle and torsional strain. researchgate.net
The most stable conformation for a cyclohexane ring is the "chair" form. However, in the tetralone structure, the fusion to the aromatic ring and the presence of the sp2-hybridized carbonyl carbon at position 1 distort this into a "half-chair" or "sofa" conformation. In this arrangement, some carbon atoms are out of the plane of the aromatic ring, minimizing steric clashes between hydrogen atoms. researchgate.net
Energy minimization is a computational process that alters the geometry of a molecule to find a structure with the lowest possible potential energy (a local or global minimum). This is crucial for obtaining a realistic 3D structure of this compound before performing other computational studies like docking or molecular dynamics. The process identifies the most stable conformer, which is presumed to be the biologically active conformation. The energy difference between conformations, such as one with a substituent in an axial versus an equatorial-like position, determines their relative populations at equilibrium.
| Conformation | Key Feature | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Half-Chair | Four atoms are coplanar, two are displaced on opposite sides. | 0 (Reference) | Often the most stable conformation for cyclohexene-like rings. researchgate.net |
| Sofa (Envelope) | Five atoms are coplanar, one is out of the plane. | Variable, typically higher | An alternative low-energy conformation. |
| Twist-Boat | A flexible, higher-energy conformation. | ~5-6 kcal/mol higher | Generally considered a transition state between other conformations. |
Molecular Dynamics Simulations for Binding Mechanism Elucidation
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound bound to its receptor can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. frontiersin.org
MD simulations are particularly useful for elucidating complex binding mechanisms. mdpi.com For example, a simulation can show how a ligand induces conformational changes in the receptor, a process known as "induced fit." It can also identify key intermediate states along the binding or unbinding pathway. youtube.com
In studies of related aminomethyl tetrahydronaphthalenes at opioid receptors, MD simulations have been used to investigate the stepwise mechanism of receptor activation. mdpi.com These simulations showed that the initial ionic interaction between the ligand's amine and the receptor's aspartate residue is stable throughout the simulation, confirming its role as a crucial anchor. The simulations also revealed how ligand binding leads to rearrangements of key residues and the outward movement of transmembrane helices, which are characteristic of receptor activation. mdpi.com
Pharmacophore Modeling for Receptor Binding
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. frontiersin.org Pharmacophore modeling identifies the 3D arrangement of these essential features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
A pharmacophore model for a series of active this compound derivatives could be generated based on their common structural features. Such a model would likely include:
A Positive Ionizable (PI) feature corresponding to the protonated amino group.
An Aromatic Ring (AR) feature for the benzene ring.
A Hydrogen Bond Acceptor (HBA) feature for the carbonyl oxygen.
One or more Hydrophobic (HY) features representing the nonpolar scaffold.
Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new hits with different chemical scaffolds but similar biological activity. frontiersin.org
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
|---|---|---|
| Positive Ionizable (PI) | -NH2 (protonated) | Forms key ionic interaction with acidic residues (e.g., Asp). |
| Aromatic Ring (AR) | Benzene Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | C=O (Carbonyl group) | Accepts hydrogen bonds from donor residues (e.g., Ser, Thr). |
| Hydrophobic (HY) | Alicyclic Ring / Alkyl parts | Engages in van der Waals and hydrophobic interactions. |
Applications in Medicinal Chemistry and Drug Discovery
Building Block for Complex Pharmaceutical Molecules
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one serves as a crucial intermediate in the multi-step synthesis of various pharmaceuticals. Its rigid bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, which is often essential for precise interaction with biological targets. The amino group, in particular, offers a reactive handle for a variety of chemical transformations, enabling the construction of more intricate molecular architectures.
The utility of the broader α-tetralone scaffold, of which 6-amino-1-tetralone is a key example, is well-documented in the synthesis of therapeutically important compounds. ingentaconnect.comresearchgate.net These include certain antibiotics, antidepressants, and acetylcholinesterase inhibitors used in the management of Alzheimer's disease. ingentaconnect.comresearchgate.net The structural framework of aminotetralone is particularly prevalent in drugs targeting the central nervous system.
A prominent example of a drug synthesized from a tetralone derivative is the widely prescribed antidepressant, sertraline. researchgate.net The synthesis of sertraline involves a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as sertraline tetralone. datapdf.com This demonstrates the importance of the tetralone core in building complex, clinically significant molecules.
Lead Compound Identification and Optimization
In the early stages of drug discovery, identifying a "lead compound"—a molecule with promising therapeutic activity but requiring refinement—is a critical step. The aminotetralone scaffold is frequently employed in the screening of chemical libraries to identify such leads. Once a lead is identified, the process of lead optimization begins, where medicinal chemists systematically modify the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties, while minimizing potential side effects.
The process of lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues of the lead compound. nih.govresearchgate.net This often involves studying the structure-activity relationship (SAR), which correlates changes in a molecule's structure with its biological activity. nih.gov Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are also pivotal in predicting how structural modifications might impact the compound's interaction with its target. nih.gov
A study focused on the discovery of antagonists for the human melanin-concentrating hormone receptor 1 (hMCHR1), a target for obesity treatment, illustrates this process. Researchers identified a tetrahydronaphthalene derivative as a lead compound from their chemical library. medkoo.com Through the synthesis and evaluation of a series of related compounds, specifically 6-aminomethyl-7,8-dihydronaphthalenes, they were able to optimize the initial lead. medkoo.com This optimization led to the identification of a potent antagonist with good oral bioavailability and the ability to penetrate the brain, highlighting it as a viable candidate for further development in obesity therapy. medkoo.com
Development of Novel Therapeutic Agents
The inherent versatility of the this compound scaffold has facilitated its use in the development of novel therapeutic agents across various disease areas. Its structure is amenable to modifications that can target a wide range of biological receptors and enzymes with high specificity.
Research has shown that derivatives of the aminotetralin scaffold are being explored for their potential as antidepressant and anorexigenic (appetite-suppressing) agents. The development of these compounds often involves the synthesis of a series of analogues to identify those with the most promising therapeutic profiles.
The tetralone scaffold has been instrumental in creating compounds with a spectrum of biological activities, including antibacterial, antitumor, and antipsychotic properties. ingentaconnect.comresearchgate.net This broad applicability underscores the importance of this chemical framework in the ongoing search for new and improved medicines.
Strategies for Overcoming Drug Resistance and Toxicity
A significant challenge in modern medicine is the emergence of drug-resistant pathogens. The tetralone scaffold has been investigated as a component of novel strategies to combat this issue. Research has indicated that certain tetralone derivatives can help overcome bacterial drug resistance.
For example, ampicillin-tetralone derivatives have demonstrated efficacy against resistant strains of Staphylococcus aureus. In another study, 4-hydroxy-α-tetralone and its derivatives were found to act as drug resistance reversal agents in multi-drug resistant Escherichia coli. nih.gov These compounds were shown to inhibit ATP-dependent efflux pumps, which are cellular mechanisms that bacteria use to expel antibiotics, thereby restoring the efficacy of drugs like tetracycline. nih.gov
Below is a table summarizing the findings on the antibacterial activity of novel aminoguanidine-tetralone derivatives against various pathogens, illustrating the potential of this scaffold in developing new antibacterial agents.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA-2 MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| 2D | 0.5 | 1 | >128 | >128 |
| 2E | 2 | 4 | >128 | >128 |
| 2F | 1 | 2 | >128 | >128 |
| 2G | 1 | 2 | >128 | >128 |
| Data extracted from a study on novel tetralone derivatives, where lower MIC (Minimum Inhibitory Concentration) values indicate higher antibacterial activity. nih.gov |
In addition to combating drug resistance, medicinal chemists also focus on designing molecules with improved safety profiles. The aniline (B41778) substructure, present in some drugs, can be metabolized in the liver to form toxic byproducts. researchgate.net The development of alternative chemical building blocks that are less prone to such metabolic issues is an active area of research aimed at creating safer medicines. researchgate.net
Clinical Trial Progress of Related Compounds
While this compound itself is a building block and not typically evaluated in clinical trials, numerous drugs derived from the broader aminotetralin and tetralone scaffold have successfully navigated the clinical trial process and are now approved for therapeutic use. The success of these related compounds provides strong validation for the utility of this chemical core in drug development.
Sertraline: As mentioned previously, sertraline is a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. Its chemical structure is based on a tetralin framework, and its synthesis relies on a tetralone intermediate. researchgate.netdatapdf.com The extensive clinical trials and subsequent widespread use of sertraline underscore the therapeutic potential of molecules built upon this scaffold.
Rotigotine: This drug is a non-ergoline dopamine (B1211576) agonist used to treat Parkinson's disease and restless legs syndrome. drugbank.comnih.gov Structurally, it is a derivative of aminotetralin. Rotigotine is formulated as a transdermal patch, providing continuous drug delivery. drugbank.comnih.gov Its development and approval for clinical use further exemplify the successful application of the aminotetralin scaffold in creating effective therapies for neurological disorders.
The table below provides a summary of these clinically successful drugs that are structurally related to this compound.
| Drug | Therapeutic Class | Structural Core | Indication |
| Sertraline | Antidepressant (SSRI) | Tetralin | Major Depressive Disorder, Anxiety Disorders |
| Rotigotine | Dopamine Agonist | Aminotetralin | Parkinson's Disease, Restless Legs Syndrome |
An in-depth analysis of the chemical compound this compound reveals significant potential for future research and development in medicinal chemistry and pharmacology. This article explores the prospective avenues for investigation, focusing on synthetic methodologies, biological activities, computational modeling, analog development, and the path toward clinical application.
Future Research Directions
The foundational structure of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a tetralone derivative, serves as a valuable scaffold in the synthesis of pharmacologically active compounds. nih.govresearchgate.netsemanticscholar.org Its utility as a key intermediate opens up numerous possibilities for future scientific exploration.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, and how are they experimentally determined?
- Molecular formula : C10H11NO (MW: 161.20 g/mol) .
- Melting point : 130–131°C, determined via differential scanning calorimetry (DSC) or capillary melting point apparatus .
- Structural characterization : Confirmed by NMR (<sup>1</sup>H and <sup>13</sup>C), FT-IR (C=O stretch at ~1680 cm⁻¹, NH2 at ~3350 cm⁻¹), and mass spectrometry (EI-MS m/z 161.20) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Reductive amination : Starting from 6-keto-tetralone, using ammonia/ammonium acetate and NaBH4 or H2/Pd-C .
- Cyclization strategies : Utilizing Friedel-Crafts acylation followed by nitration and reduction steps .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers handle this compound to ensure safety in the laboratory?
- PPE : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Spill management : Absorb with inert material (e.g., sand), avoid dust generation, and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can enantiopure derivatives of this compound be synthesized for chiral studies?
- Enzymatic resolution : Use lipases (e.g., Pseudomonas cepacea or Candida antarctica B) for kinetic acylation of racemic mixtures. For example, N-benzyloxycarbonyl protection followed by selective enzymatic hydrolysis yields enantiopure (>99% ee) isomers .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for analytical separation .
Q. What strategies are effective for resolving contradictions in crystallographic data for this compound?
- Software tools : Refinement via SHELXL (for small-molecule crystallography) and visualization using ORTEP-3 to model thermal ellipsoids and hydrogen bonding .
- Twinned data : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets, ensuring R1 < 5% for high-resolution structures .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Monitor mass loss between 25–300°C (heating rate: 10°C/min) to identify decomposition thresholds .
Q. What derivatization approaches enhance its utility in bioactivity studies?
- Salt formation : React with HCl to produce water-soluble hydrochloride salts (e.g., 2-amino-6-methoxy-1-tetralone hydrochloride) for pharmacokinetic assays .
- Functionalization : Introduce allyl or carboxylate groups via Friedel-Crafts alkylation (e.g., allyl-6-methoxy-1-oxo-tetralone derivatives) .
Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?
- Method parameters :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% formic acid (70:30 v/v).
- Detection: UV at 254 nm, retention time ~8.2 min .
- Validation metrics : Linearity (R<sup>2</sup> > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), recovery (98–102%) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
